molecular formula C13H20BrNO2 B271899 5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol

5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol

Cat. No. B271899
M. Wt: 302.21 g/mol
InChI Key: RKLSVHSYMOFLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol, also known as BMBPA, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. 5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.

Mechanism of Action

The mechanism of action of 5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. 5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including DNA topoisomerase II and protein kinase C. 5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol has also been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol has several advantages for use in lab experiments. It is easy to synthesize in high yields and purity, making it readily available for research purposes. 5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol has also been found to be relatively non-toxic to normal cells, making it a potentially safe candidate for cancer therapy. However, there are also limitations to the use of 5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol in lab experiments. It has poor solubility in water, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of 5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer therapies. Another direction is to study the potential applications of 5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, research could be conducted to optimize the synthesis method of 5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol to improve its yield and purity.

Synthesis Methods

The synthesis of 5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol involves the reaction of 5-bromo-2-methoxybenzaldehyde with 1-pentanol in the presence of an amine catalyst. The resulting product is then treated with hydrogen chloride to yield 5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol. This synthesis method has been optimized to produce 5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol in high yields and purity.

properties

Product Name

5-[(5-Bromo-2-methoxybenzyl)amino]-1-pentanol

Molecular Formula

C13H20BrNO2

Molecular Weight

302.21 g/mol

IUPAC Name

5-[(5-bromo-2-methoxyphenyl)methylamino]pentan-1-ol

InChI

InChI=1S/C13H20BrNO2/c1-17-13-6-5-12(14)9-11(13)10-15-7-3-2-4-8-16/h5-6,9,15-16H,2-4,7-8,10H2,1H3

InChI Key

RKLSVHSYMOFLLK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CNCCCCCO

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCCCCO

Origin of Product

United States

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